2-(2,4-Dimethylphenyl)acetyl chloride
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Overview
Description
2-(2,4-Dimethylphenyl)acetyl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the acetyl chloride functional group, which makes it a valuable reagent in various chemical reactions.
Mechanism of Action
Mode of Action
The mode of action of 2-(2,4-Dimethylphenyl)acetyl chloride involves its reactivity as an acyl chloride. Acyl chlorides are highly reactive due to the good leaving group (Cl-) and can undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the carbonyl carbon of the acyl chloride, leading to the substitution of the chloride ion .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by the pH of the environment, as well as the presence of nucleophiles. Furthermore, its stability could be influenced by temperature and light exposure .
Preparation Methods
2-(2,4-Dimethylphenyl)acetyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride and sulfur dioxide as a byproduct .
Chemical Reactions Analysis
2-(2,4-Dimethylphenyl)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4-dimethylphenylacetic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-(2,4-Dimethylphenyl)acetyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: It is used in the synthesis of compounds with potential therapeutic properties, such as analgesics and anti-inflammatory agents.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
2-(2,4-Dimethylphenyl)acetyl chloride can be compared with other similar compounds, such as:
2,5-Dimethylphenylacetyl chloride: Similar in structure but with different substitution patterns on the aromatic ring, leading to variations in reactivity and applications.
2,6-Dimethylphenylacetyl chloride: Another isomer with different substitution, affecting its chemical properties and uses.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)acetyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSRWRNGXYOGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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